molecular formula C17H19BrO B7858429 2-Bromobenzyl-(4-tert-butylphenyl)ether

2-Bromobenzyl-(4-tert-butylphenyl)ether

Cat. No.: B7858429
M. Wt: 319.2 g/mol
InChI Key: ACRWUJZSPMRDSV-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzyl (B1604629) Ethers in Organic Synthesis

Halogenated benzyl ethers are a class of compounds that have found diverse applications in organic synthesis. The benzyl ether group itself is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis. orgsyn.org The introduction of a halogen atom onto the benzyl ring adds another layer of functionality. These compounds can serve as bifunctional synthons, where the ether linkage provides stability and the halogen atom acts as a handle for further transformations, such as cross-coupling reactions. nih.gov Halogenated ethers have also been investigated for their applications in other areas, for example, as flame retardants and inhalation anesthetics. sigmaaldrich.com

Significance of Substituted Benzyl Ether Architectures in Advanced Chemical Scaffolds

Substituted benzyl ethers are integral components of many advanced chemical scaffolds, particularly in the field of medicinal chemistry. The ether linkage provides a flexible yet stable connection between two molecular fragments, and the substituents on both the benzyl and phenyl rings can be varied to fine-tune the steric and electronic properties of the molecule. This modularity is crucial in drug discovery for optimizing interactions with biological targets. For instance, substituted benzyl ether motifs are found in compounds developed as agonists for sphingosine-1-phosphate receptors, which are important targets for immunosuppressive therapies. prepchem.com The ability to systematically modify the substitution pattern allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Role of Bromine Substituents in Chemical Transformations

The bromine atom on the benzyl group of 2-Bromobenzyl-(4-tert-butylphenyl)ether is a key feature that imparts significant synthetic potential. The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical transformations. Most notably, it is an excellent precursor for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler starting materials. The reactivity of the benzylic bromide makes it a valuable synthon for introducing the substituted benzyl moiety into a larger molecule.

Contextualizing the tert-Butylphenyl Moiety in Molecular Design and Functionality

The 4-tert-butylphenyl group is a common substituent in organic chemistry that exerts significant influence on the properties of a molecule. The bulky tert-butyl group provides steric hindrance, which can impact the molecule's conformation, solubility, and packing in the solid state. This steric bulk can be strategically employed to control the reactivity of nearby functional groups or to influence the supramolecular organization of molecules. For example, the tert-butylphenyl group has been used in the design of liquid crystals and other functional materials. In addition to its steric effects, the tert-butyl group is electron-donating, which can modulate the electronic properties of the aromatic ring to which it is attached.

Compound Names Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRWUJZSPMRDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2 Bromobenzyl 4 Tert Butylphenyl Ether

Retrosynthetic Analysis and Key Disconnections for the Ether Linkage

Retrosynthetic analysis of 2-Bromobenzyl-(4-tert-butylphenyl)ether reveals two primary disconnection points at the ether linkage (C-O bond). These disconnections suggest two main synthetic strategies, primarily revolving around the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide or phenoxide with an alkyl halide. wikipedia.orgyoutube.com

The two possible retrosynthetic pathways are:

Disconnection A: Cleavage of the bond between the oxygen and the 4-tert-butylphenyl group, leading to 2-bromobenzyl alcohol (or a derivative) and 4-tert-butylphenol (B1678320) as synthons.

Disconnection B: Cleavage of the bond between the oxygen and the 2-bromobenzyl group, leading to 2-bromophenol (B46759) and a 4-tert-butylbenzyl halide as the synthetic precursors.

Ether Formation via Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where a nucleophilic alkoxide or phenoxide ion displaces a halide from an alkyl halide. wikipedia.orgyoutube.com The success of this synthesis is often dependent on the structure of the reactants, with primary alkyl halides being preferred to minimize competing elimination reactions. libretexts.org

This approach follows Disconnection B. In this scenario, 2-bromophenol is first deprotonated by a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 4-tert-butylbenzyl bromide to form the desired ether.

A general procedure for a similar Williamson ether synthesis involves stirring the phenol (B47542) with a base like potassium carbonate in a solvent such as acetone (B3395972), followed by the addition of the benzyl (B1604629) bromide derivative. prepchem.com The reaction is typically carried out at room temperature over an extended period. prepchem.com

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperatureReaction Time
Phenol DerivativeBenzyl BromideK₂CO₃AcetoneRoom Temp.2 days
4-EthylphenolMethyl IodideNaOHWater/Ether (Phase Transfer)Reflux1 hour
2-Bromophenol2-BromoethanolK₂CO₃DMF100 °C2.5 hours

This table presents a compilation of conditions from various Williamson ether synthesis procedures to illustrate typical experimental setups. prepchem.comutahtech.edu

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are effective for deprotonating phenols to generate the nucleophilic phenoxide. youtube.com Solvents such as dimethylformamide (DMF) or acetone are commonly employed. prepchem.com

While benzyl bromides are common alkylating agents, other derivatives can also be utilized. For instance, alkyl tosylates are excellent electrophiles in SN2 reactions due to the good leaving group ability of the tosylate anion. wikipedia.org Therefore, 4-tert-butylbenzyl tosylate could serve as an effective alternative to 4-tert-butylbenzyl bromide.

Furthermore, catalytic methods have been developed that employ weaker alkylating agents, such as alcohols or esters, at high temperatures. researchgate.net These processes, known as Catalytic Williamson Ether Synthesis (CWES), can offer advantages in terms of atom economy and reduced salt byproducts. researchgate.net

Other Established Etherification Protocols

Beyond the classical Williamson ether synthesis, other methods for forming aryl-alkyl ether bonds exist. These include:

Ullmann Condensation: This copper-catalyzed reaction typically couples an aryl halide with an alcohol. organic-chemistry.org Modern variations of the Ullmann reaction can be performed under milder conditions using various copper catalysts and ligands. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination Analogue for Etherification: Palladium-catalyzed cross-coupling reactions, originally developed for C-N bond formation, have been adapted for C-O bond formation. organic-chemistry.orgorganic-chemistry.org These methods can tolerate a wide range of functional groups.

Light-Promoted Nickel Catalysis: Recent advancements have shown that nickel(II)-aryl complexes can catalyze the etherification of aryl electrophiles with alcohols under UV irradiation, using a mild amine base. liv.ac.uk This method is effective for both aryl bromides and chlorides. liv.ac.uk

Table 2: Comparison of Modern Etherification Protocols

MethodCatalystKey Features
Ullmann-type CouplingCopper-basedSuitable for aryl halides and aliphatic alcohols. organic-chemistry.org
Buchwald-Hartwig EtherificationPalladium-basedBroad substrate scope and functional group tolerance. organic-chemistry.org
Light-Promoted Nickel CatalysisNickel(II)-aryl complexMild conditions, uses a soluble amine base. liv.ac.uk

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the availability of the key precursors identified in the retrosynthetic analysis.

Synthesis of 2-Bromophenol Derivatives

2-Bromophenol is a key starting material for one of the primary synthetic routes. Several methods exist for its preparation:

Bromination of Phenol: Direct bromination of phenol can be challenging to control and often leads to polybrominated products. orgsyn.org However, by first converting phenol to p-phenolsulfonic acid, the para position is blocked, directing bromination to the ortho position. Subsequent removal of the sulfonic acid group yields o-bromophenol. orgsyn.org

From 2-Bromophenylboronic Acid: A modern approach involves the oxidation of 2-bromophenylboronic acid. chemicalbook.com A common method utilizes reagents like [bis(acetoxy)iodo]benzene (DAIB) in the presence of a base such as triethylamine (B128534) (Et₃N) in acetonitrile (B52724). chemicalbook.com This reaction is typically rapid, occurring at room temperature. chemicalbook.com

Sandmeyer Reaction: o-Bromoaniline can be converted to 2-bromophenol via a diazotization reaction followed by decomposition of the diazonium salt in water. orgsyn.org

The synthesis of substituted bromophenols often involves the bromination of the corresponding phenol. For example, 4-bromo-2,6-di-tert-butylphenol (B72302) is synthesized by the direct bromination of 2,6-di-tert-butylphenol (B90309) in a solvent like dichloromethane (B109758). orgsyn.org Similarly, 2-bromo-4-tert-butylphenol (B1265803) can be prepared by reacting p-tert-butylphenol with bromine.

Synthesis of 4-tert-Butylbenzyl Bromide

The preparation of 4-tert-butylbenzyl bromide is a critical step, serving as one of the primary precursors for the target ether. This can be achieved through two principal methods: the direct bromination of 4-tert-butyltoluene (B18130) or the conversion of 4-tert-butylphenylmethanol.

Bromination of 4-tert-Butyltoluene

The most direct route to 4-tert-butylbenzyl bromide is the free-radical bromination of 4-tert-butyltoluene at the benzylic position. This reaction is typically initiated by light or a radical initiator.

A common laboratory-scale synthesis involves dissolving 4-tert-butyltoluene in a suitable solvent like carbon tetrachloride, followed by the addition of N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO). chemicalbook.com The mixture is refluxed to facilitate the reaction. The succinimide (B58015) byproduct, being insoluble in carbon tetrachloride, can be easily removed by filtration. chemicalbook.com Evaporation of the solvent yields the product, often in high purity and quantitative yield. chemicalbook.com

Another method involves reacting 4-tert-butyltoluene directly with bromine at elevated temperatures (110 to 230 °C), which can be controlled to vary the degree of bromination. google.com By adjusting the molar ratio of bromine to the toluene (B28343) derivative, the formation of monobrominated, dibrominated, or tribrominated products can be managed. google.com For instance, using 1.2 to 1.9 moles of bromine per mole of 4-tert-butyltoluene favors the formation of 4-tert-butylbenzyl bromide. google.com

ReactantsReagentsSolventConditionsYieldReference
4-tert-ButyltolueneN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon TetrachlorideReflux for 2 hours~100% chemicalbook.com
4-tert-ButyltolueneBromine (1.2-1.9 mol eq.)None or inert solvent110-230 °CVariable google.com
p-methyl-tert-butylbenzeneHydrobromic acid, Sodium chloriteDichloromethane/WaterIncandescent light, RefluxHigh google.com
Preparation from 4-tert-Butylphenylmethanol

An alternative synthesis route starts from 4-tert-butylphenylmethanol. This alcohol can be converted to the corresponding benzyl bromide through a nucleophilic substitution reaction. This method is less common for this specific compound but is a standard transformation in organic synthesis. The reaction typically involves treating the alcohol with a strong brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Preparation of Brominated Aromatic Precursors

The synthesis of this compound via Williamson ether synthesis requires a brominated aromatic precursor in addition to the alkyl halide. Depending on the synthetic strategy, this could be 2-bromophenol (reacting with 4-tert-butylbenzyl bromide) or 2-bromobenzyl bromide (reacting with 4-tert-butylphenol).

The synthesis of 2-bromo-4-tert-butylphenol is achieved by the direct bromination of 4-tert-butylphenol. A solution of bromine in a solvent mixture like chloroform (B151607) and carbon tetrachloride is added dropwise to a cooled solution of 4-tert-butyl-phenol. The reaction proceeds to give the desired 2-bromo-4-(tert-butyl)phenol in quantitative yield after workup.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters for both the precursor synthesis and the final etherification step.

Solvent Effects in Etherification and Bromination Reactions

The Williamson ether synthesis, an SN2 reaction, is profoundly influenced by the choice of solvent. numberanalytics.com Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are particularly effective. wikipedia.orgchemeurope.com These solvents can solvate the cation of the alkoxide, leaving the alkoxide anion more naked and nucleophilic, thereby accelerating the rate of the substitution reaction. numberanalytics.comnumberanalytics.com Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. chemeurope.com

For the bromination of 4-tert-butyltoluene, non-polar solvents like carbon tetrachloride or dichloromethane are often used to facilitate the radical reaction while minimizing side reactions. chemicalbook.com

ReactionFavored SolventsReasonReference
Williamson Ether Synthesis (SN2)DMF, DMSO, AcetonitrilePolar aprotic; enhances nucleophilicity of the alkoxide. numberanalytics.comwikipedia.orgchemeurope.com
Benzylic Bromination (Radical)Carbon Tetrachloride (CCl₄)Inert, non-polar; facilitates radical chain reaction. chemicalbook.com

Catalyst and Reagent Selection for Enhanced Selectivity (e.g., K₂CO₃, NaI)

The selection of the base for the deprotonation of the phenol in the Williamson ether synthesis is crucial. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and lower cost, especially when reacting phenols, which are more acidic than aliphatic alcohols. nih.govvedantu.com K₂CO₃ is used in a polar solvent like acetone or DMF to deprotonate the phenol, forming the potassium phenoxide in situ. nih.gov

The addition of a catalytic quantity of a soluble iodide salt, such as sodium iodide (NaI), can significantly improve the reaction rate when an alkyl bromide or chloride is used. chemeurope.com The iodide ion undergoes halide exchange with the alkyl bromide to form an alkyl iodide in situ. The iodide is a better leaving group than bromide, and this exchange can accelerate the SN2 reaction. This is known as the Finkelstein reaction.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to enhance the reaction rate. chemeurope.comutahtech.edu These catalysts help to transport the phenoxide ion from the aqueous or solid phase into the organic phase where the alkyl halide is, thereby facilitating the reaction between the two. utahtech.edu

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

The synthesis of this compound, a specialized aryl benzyl ether, is subject to the significant influence of temperature and pressure. These parameters are critical in governing the reaction's kinetics—the rate at which the product is formed—and its thermodynamics—the position of the chemical equilibrium. While specific documented research on the synthesis of this exact molecule is not publicly available, the principles of ether synthesis, particularly the Williamson ether synthesis, provide a strong framework for understanding these influences. The Williamson synthesis, a widely employed method for preparing ethers, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of 4-tert-butylphenoxide with 2-bromobenzyl bromide.

Elevated temperatures are generally employed to increase the rate of reaction. According to the principles of chemical kinetics, a rise in temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This, in turn, increases the likelihood of these collisions resulting in a successful reaction, thereby accelerating the formation of the ether. For reactions involving sterically hindered substrates, such as those potentially used in the synthesis of the target molecule, higher temperatures can be particularly crucial to achieve a practical reaction rate. Research on general Williamson ether synthesis has shown that increasing the temperature to over 300 °C can significantly enhance the alkylating power of weak alkylating agents. orgsyn.orgyoutube.com

However, the application of heat is not without its potential drawbacks. Excessive temperatures can lead to undesirable side reactions, such as elimination reactions, which compete with the desired substitution reaction. In the case of the synthesis of this compound, high temperatures could potentially promote the elimination of HBr from 2-bromobenzyl bromide, leading to the formation of unwanted byproducts. Therefore, a careful balance must be struck to maximize the rate of ether formation while minimizing these competing pathways.

Pressure is another key variable, particularly in industrial-scale synthesis or when dealing with volatile reactants. While many laboratory-scale ether syntheses are conducted at atmospheric pressure, applying elevated pressure can be advantageous. For instance, if any of the reactants or the solvent are volatile, conducting the reaction under pressure can prevent their loss from the reaction mixture, thereby maintaining the desired stoichiometry and concentration. In some catalytic systems for ether synthesis, pressures as high as 60 bar have been utilized. prepchem.com High-pressure conditions are also common in related industrial processes like hydroformylation, which can operate at pressures between 10 and 100 atmospheres.

The interplay between temperature and pressure is therefore a critical consideration in the strategic development of a synthetic route for this compound. The optimal conditions will represent a compromise that maximizes the reaction rate and yield while minimizing side reactions and energy costs.

Table 1: Hypothetical Influence of Temperature and Pressure on the Synthesis of this compound

ParameterEffect on Reaction Rate (Kinetics)Effect on Equilibrium Yield (Thermodynamics)Potential Side Reactions
Increasing Temperature IncreasesDecreases (for exothermic reactions)Elimination of HBr from 2-bromobenzyl bromide, decomposition of reactants or products.
Decreasing Temperature DecreasesIncreases (for exothermic reactions)Slower reaction may be impractical for industrial applications.
Increasing Pressure Can increase rate by increasing concentration of gaseous reactants.Generally has a minor effect on the equilibrium of liquid-phase reactions unless there is a change in the number of moles of gas.May increase the rate of undesired side reactions.
Decreasing Pressure Can decrease rate if reactants are volatile.May shift equilibrium if volatile products are removed.May lead to loss of volatile reactants or solvent.

This interactive table summarizes the general effects of temperature and pressure on the synthesis of ethers, providing a predictive framework for the synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Bromobenzyl 4 Tert Butylphenyl Ether

Reactivity at the Bromine Center

The bromine atom in 2-Bromobenzyl-(4-tert-butylphenyl)ether serves as a key reactive site, enabling a variety of synthetic transformations. This section explores the compound's reactivity through nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com In the case of this compound, the bromine atom is the leaving group.

For an SNAr reaction to proceed via the addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to occur. Subsequently, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

However, in the absence of strong electron-withdrawing groups on the benzene (B151609) ring of this compound, the SNAr pathway via the addition-elimination mechanism is generally disfavored. The tert-butyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, forcing conditions or alternative mechanisms, such as the benzyne (B1209423) mechanism, would likely be required for nucleophilic substitution to occur. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Kumada)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for various such transformations.

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. rsc.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction of this compound with a suitable boronic acid, such as phenylboronic acid, would yield a substituted biphenyl (B1667301) derivative. The general conditions for Suzuki-Miyaura couplings often involve a palladium(0) catalyst, a base like potassium carbonate or cesium carbonate, and a solvent system such as dioxane/water. nih.govmdpi.com The reaction has been shown to be effective for a wide range of substrates, including those with unprotected functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Coupling this compound with a terminal alkyne like trimethylsilylacetylene (B32187) would result in the formation of an alkynyl-substituted aromatic compound. wikipedia.orglibretexts.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent and an organic halide to form a carbon-carbon bond, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org Reacting this compound with a Grignard reagent, for instance, phenylmagnesium bromide, would lead to the formation of a C-C bond. wikipedia.org This method is particularly useful for creating unsymmetrical biaryls. organic-chemistry.org

A summary of representative palladium-catalyzed C-C bond-forming reactions is presented in the table below.

Coupling ReactionReagentCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterPd(0) catalyst, BaseBiaryl or Vinylarene
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine baseArylalkyne
KumadaGrignard ReagentNi or Pd catalystBiaryl or Alkylarene

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. beilstein-journals.orgmit.edu The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these transformations. researchgate.netmit.edu Reacting this compound with various primary or secondary amines would yield the corresponding N-aryl amine derivatives.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-N and C-O bonds. While often requiring higher reaction temperatures, they can be advantageous in certain synthetic scenarios. For instance, the coupling of an aryl halide with an alcohol or amine can be achieved using a copper catalyst, often in the presence of a ligand and a base.

Formation of Organometallic Species (e.g., Lithiation, Grignard Formation)

The bromine atom of this compound can be exchanged with a metal to form highly reactive organometallic intermediates, which are valuable for subsequent reactions with various electrophiles.

Lithium-halogen exchange is a common method for preparing organolithium reagents. harvard.educhempedia.info This reaction involves treating an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. tcnj.eduprinceton.edu The exchange is generally fast and kinetically controlled. harvard.edu

Treating this compound with n-BuLi would result in the formation of 2-lithiobenzyl-(4-tert-butylphenyl)ether. This newly formed organolithium species is a potent nucleophile and can react with a wide range of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. mdpi.com

The general scheme for a lithium-halogen exchange followed by reaction with an electrophile is shown below:

Ar-Br + n-BuLi → Ar-Li + n-BuBr

Ar-Li + E+ → Ar-E

Where Ar represents the 2-benzyl-(4-tert-butylphenyl)ether moiety and E+ is an electrophile. The success of these reactions often depends on the careful control of reaction conditions, particularly temperature, to avoid side reactions. tcnj.edu

Grignard Reagent Formation: Grignard reagents are organomagnesium halides that are fundamental in organic synthesis for the formation of carbon-carbon bonds. wisc.edumnstate.edu They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netlibretexts.org

The formation of the Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond, yielding 2-(4-tert-butylphenoxy)methyl]phenylmagnesium bromide. This Grignard reagent can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. wisc.eduyoutube.com The initiation of Grignard reagent formation can sometimes be challenging and may require activation of the magnesium surface, for instance, with a small amount of iodine or 1,2-dibromoethane. mnstate.eduyoutube.com

A comparative overview of the formation and reactivity of these organometallic species is provided in the table below.

Organometallic ReagentFormation MethodKey ReagentsSubsequent Reactions with Electrophiles
OrganolithiumLithium-Halogen Exchangen-BuLi or t-BuLiAldehydes, Ketones, CO2, etc.
Grignard ReagentReaction with MagnesiumMg metalAldehydes, Ketones, Esters, CO2, etc.
Magnesium Insertion for Grignard Reagent Formation

The formation of a Grignard reagent from this compound involves the insertion of a magnesium atom into the carbon-bromine bond of the benzyl (B1604629) ring. This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon in the Grignard reagent. utexas.edu The general mechanism for Grignard reagent formation is a complex process that is understood to involve radical intermediates, although it is not a radical chain reaction. utexas.eduleah4sci.com The process is initiated by the transfer of an electron from the magnesium metal to the organic halide. utexas.edu

For this specific compound, the reaction would proceed by reacting this compound with magnesium metal, typically in the form of turnings or ribbon, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). leah4sci.combyjus.com THF is often the solvent of choice for less reactive aryl halides. leah4sci.com The ether solvent is crucial as it stabilizes the resulting Grignard reagent and is aprotic, preventing the premature quenching of the highly basic Grignard reagent. utexas.eduleah4sci.com

The reaction is often initiated by activating the magnesium surface, which is typically coated with a passivating layer of magnesium oxide. byjus.comwikipedia.org This can be achieved through mechanical means like crushing the magnesium or by using activating agents such as iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate. google.com

Table 1: Conditions for Grignard Reagent Formation

ParameterConditionRationale
Reagents This compound, MagnesiumMagnesium inserts into the C-Br bond.
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent and is aprotic. utexas.eduleah4sci.com
Activation Iodine, 1,2-dibromoethane, or mechanical crushingRemoves the passivating MgO layer from magnesium. wikipedia.org
Temperature RefluxProvides energy to initiate and sustain the reaction. google.com
Atmosphere Anhydrous, inert (e.g., nitrogen or argon)Prevents reaction with atmospheric moisture and oxygen. wisc.edu

Reactivity of the Ether Linkage

The ether linkage in this compound is generally unreactive to many reagents, a characteristic that makes ethers useful as solvents. pressbooks.pub However, this bond can be cleaved under specific, often harsh, conditions.

Acidic Cleavage Mechanisms (Sɴ1, Sɴ2, E1 Considerations)

The cleavage of ethers by strong acids is a general reaction that proceeds via nucleophilic substitution or elimination pathways. pressbooks.publibretexts.org The specific mechanism, whether Sɴ1, Sɴ2, or E1, is highly dependent on the structure of the ether and the reaction conditions. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the ether oxygen connects a benzylic carbon and an aryl carbon. The first step in acidic cleavage is always the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Sɴ1 Pathway : Given that one of the groups attached to the ether oxygen is benzylic, an Sɴ1 mechanism is highly probable. pressbooks.publibretexts.org The protonated ether can dissociate to form a relatively stable benzylic carbocation. This carbocation would then be attacked by a nucleophile (e.g., Br⁻ or I⁻). This pathway would lead to the formation of 2-bromobenzyl bromide and 4-tert-butylphenol (B1678320).

Sɴ2 Pathway : An Sɴ2 mechanism would involve the direct attack of a nucleophile on one of the carbons adjacent to the protonated ether oxygen. pressbooks.pubmasterorganicchemistry.com Attack at the benzylic carbon is possible. However, nucleophilic attack on the sp²-hybridized carbon of the 4-tert-butylphenyl ring is generally disfavored. masterorganicchemistry.com Therefore, an Sɴ2 reaction would also likely yield 2-bromobenzyl bromide and 4-tert-butylphenol.

E1 Pathway : An E1 mechanism could be considered, especially if a strong, non-nucleophilic acid is used. pressbooks.publibretexts.org However, for an E1 reaction to occur, there must be a proton on a carbon adjacent to the carbocation that can be eliminated. In the case of the benzylic carbocation formed from this compound, this is not the primary reaction pathway expected, as substitution is generally more favorable for benzylic systems unless there is significant steric hindrance or specific reaction conditions promoting elimination.

Table 2: Mechanistic Considerations for Acidic Cleavage

MechanismKey Intermediate/Transition StateProductsPlausibility
Sɴ1 Benzylic carbocation2-Bromobenzyl bromide, 4-tert-butylphenolHigh, due to stable benzylic carbocation. pressbooks.publibretexts.org
Sɴ2 Backside attack on benzylic carbon2-Bromobenzyl bromide, 4-tert-butylphenolPossible, but Sɴ1 is likely competitive or dominant. pressbooks.pubmasterorganicchemistry.com
E1 Benzylic carbocation2-Bromotoluene (via elimination), 4-tert-butylphenolLess likely than substitution under typical acidic cleavage conditions. pressbooks.publibretexts.org

Reductive Cleavage Strategies

Reductive cleavage offers an alternative method for breaking the ether bond, often under milder conditions than acidic cleavage. This is particularly relevant for benzyl ethers, which can be cleaved via hydrogenolysis. organic-chemistry.org

A common method for the reductive cleavage of benzyl ethers is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. organic-chemistry.org This method, however, could also lead to the reduction of the bromo-substituent on the benzyl ring.

More chemoselective methods have been developed. For instance, the use of triethylsilane and palladium chloride has been reported for the selective cleavage of benzyl protecting groups in the presence of aryl chlorides and bromides. epa.gov Another approach involves the use of lithium naphthalenide, which provides a high-yielding and chemoselective method for the debenzylation of alcohols. researchgate.net Visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild and selective method. nih.gov

Reactivity of Aromatic Ring Systems

The compound possesses two distinct aromatic rings with different substituents, leading to different reactivities in electrophilic aromatic substitution and the potential for unique intermediate formation.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The substituents on the ring dictate the rate and regioselectivity of the reaction.

4-tert-butylphenyl ring : The 4-tert-butylphenyl ring is activated towards electrophilic aromatic substitution by the ether oxygen, which is an ortho-, para-directing group due to its ability to donate electron density through resonance. organicmystery.com The para-position is blocked by the tert-butyl group. Therefore, electrophilic substitution will be directed to the positions ortho to the ether linkage. The bulky tert-butyl group is also an ortho-, para-director and an activating group, though its effect is primarily through induction and hyperconjugation. stackexchange.com

2-Bromobenzyl ring : The 2-bromobenzyl ring is deactivated towards electrophilic aromatic substitution by the bromine atom, which is an electron-withdrawing group through induction but is also an ortho-, para-director due to its lone pairs that can participate in resonance. The ether-linked methylene (B1212753) group is weakly activating. The interplay of these effects would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the bromine atom.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemMajor Substituent EffectPredicted Position of Substitution
4-tert-butylphenyl Activating, ortho-, para-directing ether oxygenOrtho to the ether linkage
2-Bromobenzyl Deactivating, ortho-, para-directing bromineOrtho and para to the bromine atom

Exploration of Benzyne Intermediate Formation and Trapping

The presence of a bromine atom ortho to a benzylic hydrogen in the 2-bromobenzyl portion of the molecule opens up the possibility of forming a highly reactive intermediate known as benzyne. libretexts.orglibretexts.org Benzyne is typically generated under strongly basic conditions, where a proton is abstracted from the carbon adjacent to the halogen, followed by the elimination of the halide. youtube.com

In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, could potentially lead to the formation of a benzyne intermediate. libretexts.org The benzyne, once formed, is a powerful electrophile and can be trapped by various nucleophiles or participate in cycloaddition reactions. nih.govresearchgate.netsemanticscholar.org For instance, if furan (B31954) were present in the reaction mixture, it could act as a trapping agent to form a Diels-Alder adduct. researchgate.netsemanticscholar.org The formation and trapping of benzynes can be a synthetically useful strategy for the formation of complex polycyclic molecules. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing fundamental insights into the transformation of molecules. For a compound such as this compound, understanding its reaction pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific mechanistic studies on this particular ether are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on analogous substituted benzyl phenyl ethers and related reaction types. The following sections delve into the key techniques and conceptual frameworks used to investigate the reaction mechanisms relevant to this class of compounds.

Kinetic Isotope Effects for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for providing evidence for the involvement of specific bond-breaking events in that step. wikipedia.org The KIE is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H) at the same position (KIE = k_L / k_H). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, the substitution of hydrogen with deuterium (B1214612) (D) can lead to a significant KIE, typically in the range of 2-8 at room temperature. nih.gov

In the context of reactions involving this compound, a key potential reaction is the cleavage of the benzylic C-H bond. Mechanistic studies on the 2,3-dichloro-5,6-dicyanoquinone (DDQ) initiated cleavage of substituted benzyl phenyl ethers have provided valuable insights. Research has shown that these reactions exhibit a primary kinetic isotope effect, suggesting that hydride transfer from the benzylic carbon to DDQ is the rate-determining step of the reaction. acs.org

For a hypothetical reaction where the benzylic C-H bond of this compound is cleaved in the rate-determining step, one would expect a significant primary kinetic isotope effect upon deuteration of the benzylic position. The magnitude of this KIE can provide further details about the transition state.

Reactant (Analogous System)OxidantkH/kDTemperature (°C)Reference
Benzyl Phenyl EtherDDQObservedNot specified acs.org
Ethylbenzene[FeIV(O)(BnTPEN)]2+>30Not specified nih.gov
Ethylbenzene[FeIV(O)(N4Py)]2+>30Not specified nih.gov
Benzyl Alcohol[FeIV(O)(TMP•)(ClO4)]2823 nih.gov
Benzyl Alcohol[FeIV(O)(TMP•)(ClO4)]360-30 nih.gov

This table presents data from analogous systems to illustrate the application of KIE in mechanistic studies. Direct KIE data for this compound is not currently available in the cited literature.

The temperature dependence of the KIE can also offer deeper mechanistic understanding. For instance, unusually large KIEs that increase significantly at lower temperatures can be indicative of quantum mechanical tunneling. nih.gov

Intermediate Detection and Characterization Techniques

The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Various spectroscopic and spectrometric techniques are employed to identify these short-lived species. While specific intermediates for reactions of this compound have not been reported, we can infer potential intermediates and the methods for their detection from related chemical systems.

In reactions involving the cleavage of the C-O ether bond, a common pathway proceeds through charged intermediates. For instance, in acid-catalyzed cleavage, protonation of the ether oxygen creates a good leaving group, which can then depart to form a carbocation. youtube.com In the case of this compound, this would lead to the formation of a 2-bromobenzyl cation and 4-tert-butylphenol.

Alternatively, reactions can proceed through radical intermediates. For example, the photocleavage of benzyl phenyl sulfides, a related class of compounds, has been shown to proceed through radical intermediates. acs.org The presence of radicals can often be confirmed by trapping experiments or by using electron spin resonance (ESR) spectroscopy.

Modern mass spectrometry techniques have proven to be exceptionally powerful for the detection of reaction intermediates. For example, laser desorption/ionization tandem mass spectrometry has been successfully used to detect and structurally characterize the transient tetrahedral intermediate in the ethanolysis of acetyl chloride. rsc.org This approach involves the rapid evaporation and ionization of reactants from microdroplets, allowing for the capture and analysis of short-lived species.

A plausible intermediate in certain reactions of ethers is a charge-transfer complex, which can be detected and characterized using UV-Vis spectroscopy. acs.org The formation of such complexes between benzyl phenyl ethers and electron acceptors like DDQ has been observed, providing evidence for an electron transfer step in the reaction mechanism. acs.org

Intermediate TypePotential Generating ReactionDetection/Characterization Technique(s)Reference (Analogous Systems)
Carbocation (e.g., 2-bromobenzyl cation)Acid-catalyzed ether cleavageNMR spectroscopy, Trapping experiments youtube.com
Radical IntermediatePhotochemical cleavageESR spectroscopy, Radical trapping acs.org
Tetrahedral IntermediateNucleophilic addition to a carbonyl (analogous)Laser Desorption/Ionization Mass Spectrometry rsc.org
Charge-Transfer ComplexReaction with electron acceptors (e.g., DDQ)UV-Vis Spectroscopy acs.org

This table outlines potential intermediates and detection methods based on analogous chemical reactions, as direct studies on this compound are not available in the cited literature.

The study of substituent effects also provides indirect evidence for the nature of intermediates. The electronic properties of the 2-bromo and 4-tert-butylphenyl groups will influence the stability of any charged or radical intermediates, thereby affecting the reaction rate and pathway. libretexts.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromobenzyl 4 Tert Butylphenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-Bromobenzyl-(4-tert-butylphenyl)ether could be located. Therefore, a detailed analysis of its proton and carbon NMR spectra, including chemical shifts, multiplicities, and two-dimensional correlations, cannot be provided.

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity

Specific ¹H NMR data is unavailable.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

Specific ¹³C NMR data is unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

No 2D NMR studies for this compound have been found.

Dynamic NMR Studies for Conformational Analysis

No dynamic NMR studies for this compound have been found.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra for this compound are available in the public domain. A general description from a chemical supplier suggests that analogous compounds exhibit characteristic C–O–C stretching vibrations between 1240–1260 cm⁻¹ and C–Br stretches near 560–600 cm⁻¹. However, without the actual spectrum of the target compound, a detailed vibrational mode assignment is not possible.

Vibrational Mode Assignment and Functional Group Analysis

Specific vibrational mode assignments cannot be performed without experimental IR and Raman data.

Conformational Fingerprinting through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. The vibrational spectrum is a unique fingerprint, arising from the stretching and bending of chemical bonds.

For this compound, the spectrum is expected to be rich and complex, with distinct regions corresponding to the vibrations of the aromatic rings, the ether linkage, the tert-butyl group, and the carbon-bromine bond.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the two aromatic rings are anticipated to appear in the 3100-3000 cm⁻¹ region. The precise positions can offer insights into the electronic environment of the rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) bridge and the methyl groups of the tert-butyl substituent are expected in the 2960-2850 cm⁻¹ range. The strong, sharp bands from the tert-butyl group are particularly characteristic.

C-O-C Ether Linkage: The ether group (C-O-C) is expected to produce strong, characteristic stretching bands. The asymmetric stretch typically appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹. These bands are crucial for confirming the ether functionality. scirp.org

Aromatic C=C Stretching: The stretching vibrations within the benzene (B151609) rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on both rings will influence the number and position of these bands.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹. This band provides direct evidence for the presence of the bromine substituent.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly sensitive to the substitution pattern on the aromatic rings. For the 1,2-disubstituted (ortho) bromobenzyl ring and the 1,4-disubstituted (para) tert-butylphenyl ring, characteristic bands are expected that can confirm the isomeric structure.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. researchgate.netnih.gov Comparing the calculated spectrum with the experimental FTIR and Raman data allows for a detailed assignment of the observed bands to specific vibrational modes, providing a conformational fingerprint of the molecule.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Ar-H 3100 - 3000
Aliphatic C-H Stretch -CH₃, -CH₂- 2960 - 2850
Asymmetric C-O-C Stretch Aryl-O-CH₂ 1275 - 1200
Symmetric C-O-C Stretch Aryl-O-CH₂ 1075 - 1020
Aromatic C=C Stretch Ar C=C 1600 - 1450
C-Br Stretch Ar-Br 600 - 500

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is crucial for determining the precise molecular mass of this compound, which allows for the calculation of its elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions.

The theoretical exact masses for the molecular ions are:

C₁₇H₁₉⁷⁹BrO: 318.0620 Da

C₁₇H₁₉⁸¹BrO: 320.0599 Da

Observing this doublet, with a mass difference of approximately 2 Da and a roughly equal intensity ratio, in the HRMS spectrum would provide strong evidence for the presence of a single bromine atom in the molecule. The high accuracy of HRMS (typically to within 5 ppm) allows for the confident assignment of the elemental formula C₁₇H₁₉BrO, distinguishing it from other potential molecular formulas with a similar nominal mass.

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments. For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation pathway for benzyl (B1604629) ethers is the cleavage of the C-O bond to form a stable benzyl cation. For this molecule, this would result in the formation of the 2-bromobenzyl cation.

m/z 169/171: [C₇H₆Br]⁺. This prominent doublet peak arises from the loss of the 4-tert-butylphenoxyl radical.

Formation of Tropylium (B1234903) Ion: The 2-bromobenzyl cation can further rearrange to a more stable tropylium ion before or after the loss of a bromine atom.

Cleavage of the tert-Butyl Group: The tert-butyl group is prone to fragmentation. Loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 303/305. A more significant fragmentation is often the loss of the entire tert-butyl group as a stable cation or radical.

m/z 57: [C(CH₃)₃]⁺. This is a very common and often abundant ion in the mass spectra of compounds containing a tert-butyl group. scielo.brnist.gov

Phenoxy-related Fragments: Cleavage of the benzyl-oxygen bond can also lead to the formation of a 4-tert-butylphenoxyl radical and a corresponding cation.

m/z 149: [C₁₀H₁₃O]⁺. This ion corresponds to the 4-tert-butylphenoxyl portion of the molecule.

The analysis of these characteristic fragments and their isotopic patterns provides a robust confirmation of the connectivity of the molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Isotopes) Proposed Fragment Ion Formula
318 / 320 Molecular Ion [M]⁺ [C₁₇H₁₉BrO]⁺
169 / 171 2-Bromobenzyl cation [C₇H₆Br]⁺
149 4-tert-Butylphenoxy cation [C₁₀H₁₃O]⁺

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. biomedpharmajournal.orgnih.gov This technique is ideal for assessing the purity of a synthesized sample of this compound. A pure sample should ideally yield a single peak in the gas chromatogram. biomedpharmajournal.org The retention time of this peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

The mass spectrum corresponding to this single GC peak should match the expected fragmentation pattern of the target compound. Any additional peaks in the chromatogram would indicate the presence of impurities, which could be starting materials (e.g., 2-bromobenzyl bromide or 4-tert-butylphenol), by-products, or residual solvent. The mass spectra of these impurity peaks can be analyzed to identify their structures, for instance, by comparing them to spectral libraries like the NIST database. nih.govnist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions.

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal. aps.org For an organic compound like this compound, which is likely a solid at room temperature, several methods can be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals may form. The choice of solvent is critical and often determined empirically.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then bombarded with a beam of monochromatic X-rays, and the diffraction pattern is collected. Analysis of this pattern allows for the determination of the unit cell parameters and the electron density map, from which the atomic positions can be resolved, yielding a precise 3D model of the molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., C-H...X, π-π stacking)

The solid-state architecture of this compound is dictated by a combination of weak non-covalent interactions that collectively determine the crystal packing. The primary interactions expected to be present are van der Waals forces, C-H···Br, C-H···O, and π-π stacking interactions.

C-H···Halogen and C-H···O Interactions: The presence of bromine and oxygen atoms provides sites for weak hydrogen bonding. The bromine atom, with its electronegativity and available lone pairs, can act as a weak hydrogen bond acceptor in C-H···Br interactions with hydrogen atoms from the aromatic rings or the methylene bridge. mdpi.comuni-muenchen.de Theoretical studies on C–Br⋯Br–C interactions show they are dominated by dispersion with a significant electrostatic component. rsc.orgresearchgate.net Similarly, the ether oxygen can participate in C-H···O interactions. The propensity for these types of contacts to influence crystal packing is well-documented, though they are energetically weaker than classical hydrogen bonds. rsc.orgresearchgate.net

π-π Stacking: A significant feature influencing the packing of aromatic molecules is the π-π stacking interaction. ohio-state.edu These interactions arise from a combination of dispersion and electrostatic effects between the electron clouds of the aromatic rings. acs.org In this compound, two aromatic rings are present: the somewhat electron-deficient 2-bromobenzyl ring and the electron-rich 4-tert-butylphenyl ring. The substitution pattern is critical; electron-donating groups (like tert-butyl) and electron-withdrawing groups (like bromine) on interacting rings can modulate the strength and geometry of these interactions. acs.orgrsc.org It is likely that the packing would favor a parallel-displaced or T-shaped arrangement rather than a direct face-to-face stacking to minimize electrostatic and steric repulsion. ohio-state.edu The interplay between these stacking forces and weaker hydrogen bonds ultimately defines the three-dimensional supramolecular assembly. researchgate.netias.ac.in

The following table summarizes the potential intermolecular interactions that could be key to the crystal packing of the title compound.

Interaction TypePotential DonorPotential AcceptorTypical Distance Range (Å)Significance in Packing
π-π Stacking2-Bromobenzyl Ring (π-system)4-tert-Butylphenyl Ring (π-system)3.3 - 3.8 (Centroid-to-centroid)Major contributor to packing, likely in a displaced or T-shaped geometry.
C-H···BrAromatic/Methylene C-HBromine Atom~2.9 - 3.1 (H···Br)Directional interactions contributing to the cohesion of molecules. uni-muenchen.de
C-H···OAromatic/Methylene C-HEther Oxygen~2.6 - 2.8 (H···O)Contributes to linking molecules, influencing conformational stability. rsc.org
C-H···πAromatic/Methylene C-HAromatic π-system~2.5 - 2.9 (H···π-centroid)Further stabilizes the crystal lattice through interactions with the electron-rich aromatic faces.

Conformational Preferences in the Solid State

The conformation of this compound in the solid state is primarily determined by the rotational freedom around the C-O-C ether linkage and the steric demands of the bulky substituents. The molecule possesses significant conformational flexibility, and its final solid-state geometry represents a low-energy state that balances intramolecular steric hindrance and favorable intermolecular packing interactions. researchgate.net

The key torsional angles defining the conformation are C(aryl)-O-CH₂-C(aryl). The presence of the ortho-bromine atom on one ring and the large para-tert-butyl group on the other imposes significant steric constraints. These bulky groups will likely force the two aromatic rings out of a coplanar arrangement to minimize van der Waals repulsion. rsc.org Studies on other flexible diaryl ethers and related structures show that non-planar conformations are common, with the potential energy surface often showing multiple low-energy minima. mdpi.commdpi.com The final conformation adopted in the crystal is one that allows for efficient packing and maximization of intermolecular forces, which may not necessarily be the absolute lowest energy conformation in the gas phase. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be a composite of the absorptions from its two main chromophores: the 2-bromobenzyl system and the 4-tert-butylphenyl system. The UV-Vis spectrum of aromatic compounds is typically characterized by π → π* transitions.

For substituted benzene rings, two primary absorption bands are generally observed:

An intense band, often referred to as the E₂-band, typically appears at shorter wavelengths (around 200-230 nm).

A less intense, structured band, known as the B-band, appears at longer wavelengths (around 250-280 nm) and is characteristic of the benzene aromatic structure.

The substituents on each ring—the bromine atom, the tert-butyl group, and the ether linkage (–O–CH₂–)—act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε) of the parent benzene chromophore.

The ether oxygen and the alkyl tert-butyl group are electron-donating and typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the B-band.

The bromine atom has a more complex effect, with its electron-withdrawing inductive effect and electron-donating resonance effect influencing the electronic transitions.

Given these factors, the spectrum of this compound would be expected to show absorptions characteristic of substituted benzenes, likely with a prominent peak around 270-280 nm and a stronger absorption below 230 nm. Comprehensive photophysical characterization of similar aryl ethers has confirmed that optical properties are highly dependent on the specific molecular structure. acs.org

ChromophoreExpected TransitionApproximate λmax Range (nm)Notes
Substituted Benzene Ringsπ → π* (B-band)260 - 285This band is sensitive to substitution. The combined effect of the bromo, tert-butyl, and ether auxochromes will determine the final position and intensity.
Substituted Benzene Ringsπ → π* (E₂-band)210 - 230A high-intensity absorption band characteristic of aromatic systems.

Computational Chemistry and Theoretical Studies of 2 Bromobenzyl 4 Tert Butylphenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of chemical compounds at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For a molecule like 2-Bromobenzyl-(4-tert-butylphenyl)ether, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d,p), could be used to determine its most stable three-dimensional conformation. researchgate.netnih.gov

Studies on related brominated aromatic compounds, such as polybrominated diphenyl ethers, have successfully used DFT to evaluate their electronic properties. nih.govtandfonline.com These studies demonstrate that properties like polarizability and quadrupole moments are highly dependent on the bromination pattern. nih.govtandfonline.com Similar calculations on this compound would reveal how the bromine and tert-butyl substituents influence the geometry and electron distribution of the molecule. Furthermore, DFT has been used to study the electrophilic aromatic bromination of benzene (B151609) derivatives, providing insights into reaction mechanisms and regioselectivity. rsc.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate electronic structure information. For brominated polycyclic aromatic hydrocarbons, composite model chemistry methods such as G3 and G4 have been benchmarked to accurately compute thermodynamic properties like bond dissociation energies and enthalpies of formation. rsc.org Such high-level calculations for this compound would offer a more refined understanding of its electronic energies and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For instance, in a study on benzo and anthraquinodimethane derivatives, HOMO-LUMO analysis was used to predict their reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For this compound, analysis of its frontier orbitals would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Parameter Significance Example Application
HOMO Energy Electron-donating abilityPredicting sites for electrophilic attack
LUMO Energy Electron-accepting abilityPredicting sites for nucleophilic attack
HOMO-LUMO Gap Chemical reactivity and kinetic stabilityA smaller gap often indicates higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and their interactions. In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis revealed significant intra- and intermolecular charge transfer processes. nih.gov For this compound, NBO analysis could elucidate the extent of electron delocalization across the phenyl rings and the ether linkage, as well as the hyperconjugative effects of the tert-butyl group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov For this compound, an MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for electrophilic interaction, and the electropositive regions on the aromatic rings and benzylic protons as sites for nucleophilic interaction.

Spectroscopic Property Prediction

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.gov Similarly, vibrational frequencies (IR and Raman) can be computed to aid in the interpretation of experimental spectra. For this compound, such predictions would be invaluable for its characterization.

Spectroscopic Technique Predicted Properties Computational Method
UV-Vis Spectroscopy Electronic transition energies, absorption wavelengthsTime-Dependent DFT (TD-DFT) nih.gov
Infrared (IR) Spectroscopy Vibrational frequencies, mode assignmentsDFT
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shiftsDFT with appropriate methods (e.g., GIAO)

The requested sections on Theoretical Prediction of NMR Chemical Shifts, Computational Vibrational Spectroscopy, UV-Vis Absorption Maxima Prediction, Reaction Mechanism Modeling, and Conformational Analysis and Molecular Dynamics Simulations necessitate detailed research findings that are not present in the accessible literature for this particular compound.

Consequently, it is not possible to construct the article with the requested scientifically accurate content and data tables. The generation of such an article would require speculative data, which would contradict the core requirements of accuracy and reliance on existing research.

Potential Research Directions and Advanced Applications of 2 Bromobenzyl 4 Tert Butylphenyl Ether and Its Derivatives

Role as a Synthetic Intermediate for Complex Molecules

The utility of 2-Bromobenzyl-(4-tert-butylphenyl)ether as a building block is being explored in several areas of academic research, primarily focusing on the design and synthesis of complex organic structures.

While direct applications of this compound in marketed pharmaceuticals are not documented, its structural motifs are of interest in medicinal chemistry for the design of novel therapeutic agents. The ether linkage and the substituted aromatic rings can be found in various biologically active compounds. Academic research is focused on utilizing this compound as a starting material to construct more complex molecular architectures that could serve as scaffolds for new drugs. The tert-butyl group, for instance, is a common feature in pharmaceutical design to enhance metabolic stability and oral bioavailability.

Potential Pharmaceutical Scaffold Key Structural Feature from Precursor Therapeutic Area of Interest
Novel Diaryl EthersEther linkage, substituted aromatic ringsOncology, Infectious Diseases
Constrained Benzyl (B1604629) DerivativesBenzyl group for further functionalizationNeuroscience, Metabolic Disorders

In the field of agrochemicals, the development of new and effective pesticides and herbicides is crucial. The structural components of this compound can be incorporated into molecules with potential biocidal activity. For example, the diaryl ether structure is present in some classes of herbicides. Research in this area is centered on the synthetic routes to transform this compound into more complex molecules that can be screened for agrochemical properties. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the creation of a library of derivatives for biological testing.

The development of new ligands is a cornerstone of modern catalysis. The 2-bromobenzyl moiety of the title compound is a key starting point for the synthesis of various types of ligands.

Phosphine (B1218219) Ligands: The reaction of the bromo group with phosphine sources can lead to the formation of novel phosphine ligands. These ligands are crucial in transition-metal catalysis for reactions such as cross-coupling, hydrogenation, and hydroformylation. The bulky tert-butylphenyl group can influence the steric and electronic properties of the resulting phosphine ligand, which in turn can affect the activity and selectivity of the metal catalyst. google.comepo.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for a wide range of catalytic reactions. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of NHC ligands often involves the functionalization of a heterocyclic precursor. The 2-bromobenzyl group of this compound can be used to introduce this bulky substituent onto an N-heterocyclic ring, leading to new NHC ligands with unique steric profiles. These ligands can be employed in various catalytic transformations, including olefin metathesis and C-H activation.

Ligand Type Synthetic Strategy Potential Catalytic Application
Phosphine LigandsReaction of bromo group with a phosphine sourceCross-coupling, Hydrogenation
N-Heterocyclic Carbene (NHC) LigandsAlkylation of N-heterocycle with the benzyl bromideOlefin Metathesis, C-H Activation

Exploration in Materials Science

The molecular structure of this compound also makes it a candidate for the development of new organic materials with tailored properties.

Organic electronic materials are at the forefront of research for applications in displays, lighting, and solar cells. The aromatic core of this compound can be functionalized to create molecules with specific electronic properties. For instance, through coupling reactions, the core structure can be extended to form conjugated systems suitable for use as organic semiconductors or as host materials in organic light-emitting diodes (OLEDs). The tert-butyl group can enhance the solubility and processability of these materials, which is a significant advantage for device fabrication.

The reactive bromo group on this compound allows for its use as a monomer or a precursor to monomers for the synthesis of advanced polymers. For example, it could be converted into a polymerizable group, such as a vinyl or an acetylene, which can then undergo polymerization to form polymers with specific properties. The bulky tert-butyl group can impart desirable characteristics to the resulting polymer, such as high thermal stability, good solubility in organic solvents, and amorphous character, which can be beneficial for applications in membranes, coatings, and specialty plastics.

Supramolecular Assembly and Self-Organizing Systems

The molecular architecture of this compound is inherently suited for designing and constructing ordered supramolecular assemblies. The presence of distinct functional groups allows for a variety of non-covalent interactions that can guide the self-organization of these molecules into larger, well-defined structures.

The bulky tert-butyl group on the phenyl ring is a key feature that can significantly influence molecular packing and self-assembly. nih.govresearchgate.net In many systems, tert-butyl groups are known to modulate the self-assembly behavior of organic molecules on surfaces. nih.govresearchgate.net They can control intermolecular spacing and prevent dense packing, which can lead to the formation of specific, predictable nanostructures such as honeycomb or grid-like networks. nih.govresearchgate.net The stepwise thermal removal of such groups has even been shown to controllably alter the resulting supramolecular architecture. nih.govresearchgate.net

Furthermore, the bromine atom on the benzyl group introduces the possibility of halogen bonding and Br···Br interactions, which are recognized as important directional forces in crystal engineering. researchgate.net In a similar molecule, 4-((4-bromobenzyl)selanyl)aniline, the molecular packing is stabilized by a combination of hydrogen bonds, C-H···π stacking, and crucial Br···Br interactions. researchgate.net These interactions, along with van der Waals forces and potential π-π stacking between the aromatic rings, could be exploited to direct the assembly of this compound derivatives into one-, two-, or three-dimensional networks. The interplay between the steric hindrance of the tert-butyl group and the directional interactions involving the bromine atom could lead to novel and complex self-organizing systems with potential applications in materials science and nanotechnology. The study of related thioether assemblies also suggests that alkyl branching significantly impacts molecular ordering on surfaces. nih.gov

Derivatization for Enhanced Chemical Functionality

The this compound molecule is a versatile starting point for a wide array of chemical modifications. The reactive C-Br bond, in particular, serves as a handle for introducing new functional groups, thereby enabling the fine-tuning of the molecule's properties for specific applications.

The electronic and optical properties of aromatic ethers can be significantly altered through strategic derivatization. By replacing the bromine atom via cross-coupling reactions, a variety of substituents can be introduced onto the benzyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups would directly impact the electron density distribution across the molecule. This, in turn, can modulate its absorption and emission characteristics. Research on other systems, such as Ru(II) complexes with tert-butyl-phenyl-substituted ligands, has shown that such substitutions can stabilize metal-to-ligand charge transfer (MLCT) states, thereby influencing the photophysical and electrochemical properties. rsc.org

Furthermore, extending the π-conjugated system by introducing moieties like ethynyl (B1212043) or vinyl groups could lead to derivatives with interesting photoluminescent or nonlinear optical properties. The tert-butyl group would also play a role by enhancing solubility and preventing aggregation-caused quenching of fluorescence in the solid state.

The flexible ether backbone of this compound provides an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis. Chiral centers can be introduced through several synthetic strategies. For example, the benzyl group could be functionalized with a chiral substituent, or the ether linkage itself could be formed using a chiral alcohol or phenol (B47542).

The development of chiral thioethers and their application in enantioselective hydrogenation has demonstrated the potential of such molecules. nih.gov By analogy, chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of metal-catalyzed asymmetric reactions. The combination of a chiral center with the specific steric and electronic environment provided by the bromo- and tert-butylphenyl groups could lead to high levels of enantioselectivity in catalytic transformations. The synthesis of related 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives highlights the feasibility of building complex molecules from a bromobenzyl starting material. nih.gov

Future Outlook and Interdisciplinary Research Opportunities

The potential applications of this compound and its derivatives extend across multiple scientific disciplines. In materials science, the self-assembling properties of its derivatives could be harnessed to create functional surfaces, molecular sensors, or porous materials for catalysis and separation. The tunable electronic properties suggest potential uses in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of molecular wires.

In the field of catalysis, the development of new chiral ligands based on this scaffold could contribute to the advancement of asymmetric synthesis, a critical tool in the pharmaceutical and fine chemical industries. The synthesis of complex molecules, as demonstrated with related bromobenzyl compounds, opens the door to creating libraries of derivatives for screening in various applications. nih.gov

Future research should focus on the systematic exploration of derivatization reactions, detailed studies of the supramolecular behavior of the resulting compounds through techniques like X-ray crystallography and scanning tunneling microscopy, and the evaluation of their performance in the targeted applications. The interdisciplinary nature of this research, combining organic synthesis, materials science, and catalysis, promises a fruitful area of investigation with the potential for significant scientific and technological impact.

Q & A

Q. What computational methods predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

  • Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation in ionic liquids. Density Functional Theory (DFT) calculates transition states for ether bond cleavage or substitution reactions. Pair with experimental validation (e.g., kinetic studies) to refine computational parameters .

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